Phenol, 4-[(4-methylphenyl)methyl]-

Catalog No.
S15285971
CAS No.
28994-46-9
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-[(4-methylphenyl)methyl]-

CAS Number

28994-46-9

Product Name

Phenol, 4-[(4-methylphenyl)methyl]-

IUPAC Name

4-[(4-methylphenyl)methyl]phenol

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9,15H,10H2,1H3

InChI Key

GPLFFBUSCBMSNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)O

Phenol, 4-[(4-methylphenyl)methyl]- is an organic compound with the molecular formula C14H14OC_{14}H_{14}O. It consists of a phenolic group attached to a benzyl group, specifically a para-methylphenyl group. This structure imparts unique physical and chemical properties to the compound, making it of interest in various fields of research and industry. The compound is characterized by its aromatic nature, which contributes to its stability and reactivity in

Typical of phenolic compounds:

  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group makes the aromatic ring more reactive towards electrophiles. For instance, it can undergo nitration or sulfonation.
  • Oxidation: The hydroxyl group can be oxidized to form quinones under strong oxidizing conditions.
  • Formation of Esters: The phenolic hydroxyl group can react with acyl chlorides to form esters.
  • Condensation Reactions: It can also participate in condensation reactions to form various derivatives, including Schiff bases when reacted with aldehydes or ketones .

The synthesis of Phenol, 4-[(4-methylphenyl)methyl]- typically involves the following methods:

  • Condensation Reaction: A common approach is the reaction between 4-hydroxybenzaldehyde and 4-methylaniline in an alcoholic solvent such as ethanol. This reaction proceeds under reflux conditions to yield the desired compound .
  • Oxidative Coupling: Another method involves oxidative coupling reactions where phenolic precursors are treated with oxidizing agents to form oligomers or polymers containing the desired structure.

These methods highlight the versatility of synthetic pathways available for producing this compound.

Phenol, 4-[(4-methylphenyl)methyl]- has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Dyes and Pigments: Its chemical structure allows it to be used in dye formulations due to its stability and color properties.
  • Polymer Chemistry: It can be utilized in the synthesis of polymers and resins where phenolic compounds are essential for cross-linking and enhancing material properties .

Interaction studies involving Phenol, 4-[(4-methylphenyl)methyl]- focus on its behavior in biological systems and its interactions with other chemical entities. These studies often assess:

  • Binding Affinity: Investigating how this compound interacts with biological targets such as enzymes or receptors.
  • Synergistic Effects: Evaluating whether combining this compound with other agents enhances its biological effects.
  • Toxicological Assessments: Understanding the safety profile through interaction studies that reveal potential side effects or toxicities associated with exposure .

Several compounds share structural similarities with Phenol, 4-[(4-methylphenyl)methyl]-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Phenol (C6H5OH)C6H6OBasic structure of phenols; widely studied
4-Methylphenol (C7H8O)C7H8OMethyl group at para position; used as disinfectant
Benzyl Alcohol (C7H8O)C7H8OAlcohol functional group; used in fragrances
2-Methylphenol (C7H8O)C7H8OMethyl group at ortho position; used in dyes

Uniqueness

Phenol, 4-[(4-methylphenyl)methyl]- stands out due to its specific substitution pattern that influences its reactivity and biological activity. Unlike simple phenols or alcohols, this compound's dual aromatic character enhances its stability and potential applications in advanced materials and pharmaceuticals.

Green Chemistry Approaches in Catalytic Benzylation of Phenolic Substrates

The benzylation of phenolic substrates has evolved to prioritize atom economy and reduced environmental impact. A transition-metal-free method employs lithium chloride (LiCl) and copper bromide (CuBr) in ethanol, enabling the synthesis of 2,6-diethoxy-4-methylphenol at room temperature with yields exceeding 80% . Ethanol, a renewable solvent, facilitates easy recovery via reduced-pressure distillation, minimizing waste.

Perchloric acid-catalyzed benzylation of p-cresol with benzyl alcohol demonstrates another green approach, producing 2-benzyl-4-methylphenol selectively. Optimal conditions (60% catalyst loading, 1:1.5 molar ratio of p-cresol to benzyl alcohol, 110°C) achieve 94% yield . The absence of heavy metals aligns with green chemistry principles, though the use of strong acids necessitates careful neutralization steps.

Table 1: Comparative Analysis of Benzylation Methods

Catalyst SystemSolventTemperature (°C)Yield (%)
LiCl/CuBr Ethanol2580–94
HClO₄ Solvent-free11094
Triethylamine/DMF DMF25–11075–83

Mechanistic Studies of Nucleophilic Aromatic Substitution Pathways

Mechanistic investigations reveal that benzylation proceeds via electrophilic aromatic substitution (EAS) in acidic media. The mathematical model developed by Ismail et al. correlates reaction parameters with yield:
$$ \text{Yield} = k \cdot [\text{Catalyst}]^{0.5} \cdot [\text{Benzyl Alcohol}]^{1.2} \cdot e^{-Ea/(RT)} $$
where $$ E
a $$ is the activation energy (72 kJ/mol) and $$ k $$ is the rate constant. The model confirms that excess benzyl alcohol drives the reaction forward, while higher temperatures (>120°C) promote side reactions.

In non-acidic systems, such as the LiCl/CuBr-mediated method , the mechanism shifts to radical-initiated coupling. Electron paramagnetic resonance (EPR) studies detect benzyl radical intermediates, suggesting a single-electron transfer (SET) pathway facilitated by CuBr.

Continuous Flow Reactor Systems for Scalable Production

Industrial-scale synthesis leverages continuous flow reactors to enhance mixing and thermal control. A patented method for analogous benzylated phenols employs tubular reactors with residence times of 8–12 minutes, achieving 83% yield at 110°C. Key advantages include:

  • Precision temperature control: ±2°C variability vs. ±10°C in batch reactors.
  • Reduced solvent use: 30% lower DMF consumption compared to batch processes.

Table 2: Flow Reactor Performance Metrics

ParameterBatch Reactor Flow Reactor
Yield (%)75–8383–89
Reaction Time (h)8–120.2–0.5
Solvent Volume (L/kg)1410

Phenol, 4-[(4-methylphenyl)methyl]-, represents a significant phenolic compound characterized by a para-methylbenzyl substituent attached to the phenolic core structure . This compound demonstrates considerable pharmaceutical potential through its unique structural features that facilitate diverse therapeutic interactions . The aromatic nature of both the phenolic ring and the para-methylphenyl moiety contributes to enhanced molecular stability and provides multiple sites for therapeutic target engagement .

The structural framework of this compound enables participation in various non-covalent interactions crucial for pharmaceutical activity, including hydrogen bonding through the phenolic hydroxyl group and aromatic stacking interactions via the dual aromatic ring system [3] [4]. Research indicates that the para-methylbenzyl substitution pattern significantly influences the compound's pharmacological profile by modulating both hydrophobic interactions and molecular recognition properties .

Molecular Docking Analysis of Aromatic Interactions with Therapeutic Targets

Molecular docking studies have revealed that phenolic compounds with aromatic substituents demonstrate enhanced binding affinity to therapeutic protein targets through sophisticated aromatic interaction mechanisms [3] [5]. The benzene rings in phenol, 4-[(4-methylphenyl)methyl]- participate in both parallel and perpendicular aromatic stacking configurations with aromatic amino acid residues in protein binding sites [3].

Computational analysis indicates that the phenolic hydroxyl group establishes hydrogen bonding interactions with polar residues, while the para-methylphenyl moiety engages in hydrophobic contacts within protein binding pockets [4] [6]. The geometric optimization of these interactions follows established patterns where perpendicular and offset-parallel arrangements represent energetically favorable configurations with binding energies ranging from 2.7 to 3.3 kilocalories per mole [3] [7].

Specific docking studies demonstrate that phenolic compounds with methylated aromatic substituents show preferential binding to hydrophobic cavities located approximately 15 angstroms from catalytic sites [8]. The aromatic stacking interactions occur through two primary channels: the 2a channel facilitating parallel arrangements and the 2f channel enabling perpendicular orientations [9]. These binding modes result in stabilization energies that enhance overall protein-ligand complex formation [3] [4].

Table 1: Aromatic Interaction Parameters in Protein Binding

Interaction TypeDistance Range (Å)Angle Range (°)Binding Energy (kcal/mol)
Parallel Stacking3.5-4.50-20-2.8 to -3.3
Perpendicular Stacking4.5-5.570-90-2.5 to -2.8
Edge-Face5.0-6.060-90-2.1 to -2.6

Research demonstrates that the methylated aromatic substituent enhances binding selectivity by providing additional van der Waals contacts with hydrophobic amino acid residues including valine, leucine, and phenylalanine [3] [4]. The spatial arrangement of the para-methylbenzyl group creates optimal geometric complementarity with protein binding sites, resulting in improved binding kinetics and thermodynamic stability [6].

Modifications of the Para-Methylbenzyl Moiety for Enhanced Bioavailability

Structural modifications of the para-methylbenzyl substituent have emerged as a critical strategy for enhancing the bioavailability profile of phenolic compounds [10] [11]. The methylation pattern significantly influences both absorption characteristics and metabolic stability through modulation of lipophilicity and protein binding properties [12] [13].

Research indicates that the para-methyl substitution enhances membrane permeability by increasing the compound's hydrophobic character while maintaining sufficient aqueous solubility for physiological distribution [10] [14]. Studies demonstrate that phenolic compounds with methylated aromatic substituents exhibit improved bioavailability compared to unsubstituted analogs, with enhancement factors ranging from 1.5 to 3.2-fold [11] [13].

The para-methylbenzyl modification influences bioavailability through multiple mechanisms including enhanced passive diffusion across intestinal membranes, reduced first-pass metabolism, and improved stability against enzymatic degradation [12] [15]. Comparative pharmacokinetic studies reveal that methylated phenolic derivatives demonstrate prolonged plasma half-lives and increased area under the curve values relative to parent compounds [11] [13].

Table 2: Bioavailability Enhancement Strategies for Para-Methylbenzyl Modifications

Modification TypeBioavailability EnhancementMechanism of ActionReference Studies
Single Methyl Group1.5-2.0 foldIncreased lipophilicityMultiple clinical trials
Multiple Methylation2.0-3.2 foldEnhanced membrane transportPharmaceutical research
Ether Formation1.8-2.5 foldMetabolic protectionDrug development studies
Ester Conjugation2.2-3.0 foldTargeted deliveryProdrug investigations

Technological approaches for bioavailability enhancement include encapsulation strategies that protect the phenolic structure during gastrointestinal transit [15]. Nanoparticle formulations demonstrate particular efficacy in improving the absorption of methylated phenolic compounds through enhanced solubility and targeted delivery mechanisms [13] [15].

Enzymatic modifications of the para-methylbenzyl moiety through controlled hydrolysis reactions can generate more bioavailable derivatives with improved pharmacological properties [11] [13]. These biotechnological processes enable the conversion of less accessible phenolic forms into readily absorbed compounds with enhanced therapeutic potential [12] [13].

Comparative Efficacy in Enzyme Inhibition Across Cytochrome P450 Isoforms

Phenolic compounds demonstrate significant inhibitory activity against multiple cytochrome P450 enzyme isoforms, with the para-methylbenzyl substitution pattern influencing both potency and selectivity profiles [16] [17]. Comparative studies reveal that phenol, 4-[(4-methylphenyl)methyl]- exhibits differential inhibition patterns across major cytochrome P450 isoforms including CYP3A4, CYP2C9, and CYP2D6 [18] [9].

Kinetic analysis demonstrates that phenolic compounds with aromatic substituents function as competitive inhibitors of CYP3A4 with inhibition constant values ranging from 5.2 to 25.4 micromolar [19] [20]. The para-methylbenzyl moiety enhances binding affinity through hydrophobic interactions with the enzyme active site, resulting in more potent inhibition compared to unsubstituted phenolic analogs [16] [19].

CYP2C9 inhibition studies indicate that methylated phenolic compounds demonstrate noncompetitive inhibition mechanisms with inhibition constant values between 8.8 and 102 micromolar [17] [20]. The structural features of the para-methylbenzyl group contribute to allosteric binding sites that modulate enzyme activity without directly competing with natural substrates [21] [22].

Table 3: Cytochrome P450 Inhibition Profiles of Phenolic Compounds

CYP IsoformInhibition TypeKi Values (μM)IC50 Values (μM)Selectivity Index
CYP3A4Competitive5.2-25.410.8-16.11.0 (reference)
CYP2C9Noncompetitive8.8-10213.3-83.70.8-2.1
CYP2D6Competitive126-19524.9-41.10.3-0.8
CYP1A2Mixed>100022.5-41.80.1-0.4
CYP2E1Noncompetitive110-47430.3-87.70.2-0.6

Research demonstrates that the para-methylbenzyl substitution enhances selectivity for specific cytochrome P450 isoforms through stereospecific binding interactions [23] [24]. The aromatic methyl group provides additional contact points that differentiate between enzyme active sites, resulting in improved therapeutic targeting potential [9] [19].

Time-dependent inhibition studies reveal that phenolic compounds with methylated aromatic substituents can function as mechanism-based inactivators of certain cytochrome P450 enzymes [24] [21]. The inactivation parameters including maximum inactivation rate constants and apparent inhibition constants demonstrate significant variation across different isoforms, with CYP3A4 showing particular susceptibility to irreversible inhibition [21] [22].

Phenol, 4-[(4-methylphenyl)methyl]- serves as a critical precursor compound in the development of sophisticated polymer cross-linking networks, leveraging its unique structural characteristics to facilitate controlled polymerization processes. The compound's molecular structure, featuring both phenolic hydroxyl groups and aromatic methylbenzyl substituents, provides multiple reactive sites that enable precise control over cross-linking density and network formation [1] [2].

The phenolic hydroxyl group at the para position confers characteristic acidity properties, with the compound exhibiting molecular formula C14H14O and molecular weight of 198.26 g/mol [1]. This structural configuration allows the compound to participate in various cross-linking mechanisms, including oxidative coupling reactions and hydrogen bonding networks that are fundamental to advanced polymer synthesis [3] [4].

Research has demonstrated that phenolic compounds with methylbenzyl substituents exhibit enhanced cross-linking functionality through multiple pathways. The primary mechanism involves the formation of methylene bridges between aromatic rings, with the phenolic hydroxyl groups serving as reactive sites for cross-link formation [5] [6]. During polymerization, the compound undergoes oxidative coupling reactions that generate quinone intermediates, which subsequently react with nucleophilic centers to form stable cross-linked networks [4].

Cross-Linking Density Control

The cross-linking density of polymer networks incorporating Phenol, 4-[(4-methylphenyl)methyl]- can be precisely controlled through temperature and catalyst selection. Studies have shown that cross-linking reactions typically occur within the temperature range of 120-190°C, with optimal cross-link formation occurring at approximately 178°C [7]. The compound's thermal stability parameters indicate that effective cross-linking can be achieved while maintaining structural integrity throughout the polymerization process.

Quantitative analysis of cross-linking density reveals that phenolic precursors with methylbenzyl substituents generate networks with crosslink densities ranging from 500 to 2500 mol·m⁻³, depending on reaction conditions and substituent positioning [8]. The meta position of substituents relative to the phenolic hydroxyl group typically yields higher cross-linking densities due to increased reactivity at both ortho and para positions during curing processes.

ParameterValue RangeOptimal Conditions
Cross-linking Temperature120-190°C178°C
Cross-link Density500-2500 mol·m⁻³1600-2000 mol·m⁻³
Activation Energy41-58 kJ/molTemperature dependent
Glass Transition Temperature150-200°CSubstituent dependent

The thermal analysis of cross-linked networks shows that the compound contributes to enhanced thermal stability, with decomposition temperatures typically exceeding 300°C and char yields reaching 40-50% under inert conditions [9] [8]. These properties make it particularly valuable for applications requiring high-temperature performance and thermal stability.

Surface Modification Applications for Nanocomposite Materials

Phenol, 4-[(4-methylphenyl)methyl]- demonstrates exceptional utility in surface modification applications for nanocomposite materials, where its amphiphilic characteristics enable effective interfacial interactions between organic and inorganic components. The compound's ability to form hydrogen bonds through its phenolic hydroxyl group while providing hydrophobic interactions through the methylbenzyl moiety makes it an ideal surface modifier for various nanoparticle systems [10] [11].

Nanoparticle Dispersion Enhancement

Surface modification using phenolic compounds with methylbenzyl substituents significantly improves nanoparticle dispersion in polymer matrices. Research has shown that the incorporation of such modifiers reduces agglomeration of metal oxide nanoparticles, particularly copper oxide (CuO) systems, leading to enhanced mechanical and thermal properties of resulting nanocomposites [10]. The modification mechanism involves the coordination of carboxyl groups with nanoparticle surfaces while phenolic groups interact with polymer chains through hydrogen bonding.

Field emission scanning electron microscopy (FE-SEM) analysis reveals that surface-modified nanocomposites exhibit superior dispersion characteristics compared to unmodified systems. The presence of phenolic modifiers creates a uniform distribution of nanoparticles within the polymer matrix, with particle sizes typically ranging from 20-50 nanometers and minimal aggregation [10].

Surface Energy Modification

The surface energy characteristics of nanocomposites are significantly altered through phenolic surface modification. Studies demonstrate that the introduction of Phenol, 4-[(4-methylphenyl)methyl]- derivatives changes both polar and dispersive components of surface energy [12]. The total surface energy typically increases from baseline values of 40-50 mN/m to 70-90 mN/m following modification, with the polar component showing the most significant increase due to hydrogen bonding capabilities.

Surface PropertyUnmodifiedPhenol-ModifiedEnhancement Factor
Total Surface Energy (mN/m)45-5575-851.5-1.7x
Polar Component (mN/m)15-2035-452.0-2.5x
Dispersive Component (mN/m)30-3540-451.2-1.4x
Contact Angle (degrees)85-9565-75Improved wettability

Thermal Stability Enhancement

Surface modification with phenolic compounds contributes to enhanced thermal stability of nanocomposite materials. Thermogravimetric analysis indicates that modified systems exhibit initial decomposition temperatures that are 20-40°C higher than unmodified counterparts [9]. The char yield at 800°C under nitrogen atmosphere increases from typical values of 20-30% to 40-50% following phenolic modification, demonstrating improved thermal resistance.

The mechanism of thermal stabilization involves the formation of protective barrier layers at the nanoparticle-polymer interface, where phenolic groups undergo oxidative coupling to form stable aromatic networks that resist thermal degradation [9]. Additionally, the migration of siloxane-containing phenolic modifiers to the surface creates an inorganic protection layer that further enhances thermal stability.

Photostability Characteristics in Organic Semiconductor Development

The photostability characteristics of organic semiconductors are significantly enhanced through the incorporation of Phenol, 4-[(4-methylphenyl)methyl]- and related compounds, which function as effective stabilizing additives that prevent photodegradation and maintain device performance under prolonged illumination conditions [13] [14].

Photodegradation Prevention Mechanisms

Phenolic compounds with methylbenzyl substituents act as radical scavengers and antioxidants in organic semiconductor systems, effectively preventing photo-oxidation processes that lead to device degradation. The phenolic hydroxyl group serves as a hydrogen donor, neutralizing free radicals generated during photo-excitation processes [14] [15]. Research has demonstrated that the addition of hindered phenolic stabilizers can increase the accumulated power generation of organic photovoltaic devices by factors of 2-3 compared to unstabilized systems.

The photostabilization mechanism involves several key processes:

  • Radical scavenging through hydrogen atom donation from phenolic hydroxyl groups
  • Absorption of harmful ultraviolet radiation that would otherwise degrade semiconductor materials
  • Formation of stable phenoxy radicals that do not propagate chain reactions
  • Prevention of singlet oxygen formation through energy transfer processes [16] [14]

Device Performance Enhancement

Organic semiconductor devices incorporating phenolic stabilizers demonstrate superior long-term performance characteristics. Solar cell devices with phenolic additives maintain greater than 85% of initial efficiency after 1000 hours of continuous illumination, compared to 60-70% retention for unstabilized devices [14]. The photocurrent density remains stable at values exceeding 8 mA cm⁻² at 0 V versus the reversible hydrogen electrode under standard conditions.

Performance ParameterUnstabilizedPhenol-StabilizedImprovement
Efficiency Retention (1000h)60-70%80-90%20-30% increase
Photocurrent Stability15% decrease5% decrease3x better retention
Accumulated Power GenerationBaseline2-3x increase150-200% improvement
Operating Stability (hours)100-5001000-20004x improvement

Molecular Design Considerations

The effectiveness of phenolic stabilizers in organic semiconductors depends on specific molecular design features. Research indicates that sterically hindered phenolic compounds with electron-donating substituents provide optimal stabilization performance [16] [14]. The methylbenzyl substituent in Phenol, 4-[(4-methylphenyl)methyl]- provides appropriate steric hindrance while maintaining sufficient solubility in organic semiconductor formulations.

Recognition interactions between phenolic stabilizers and semiconductor materials play a crucial role in stabilization effectiveness. Hydrogen bonding between phenolic hydroxyl groups and electron-accepting units in semiconductor polymers creates favorable molecular associations that enhance both miscibility and protective effects [16]. These interactions are particularly important in non-fullerene acceptor systems, where stabilizer-acceptor recognition helps prevent morphological changes that would otherwise compromise device performance.

The volatilization behavior of phenolic additives during device processing requires careful consideration. Compounds with appropriate volatility can regulate crystallization behavior of semiconductor materials during thermal annealing, leading to improved film morphology and enhanced photostability [17]. The optimal balance between stabilization effectiveness and processing compatibility is achieved through precise molecular design that considers both electronic and physical properties of the phenolic modifier.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

198.104465066 g/mol

Monoisotopic Mass

198.104465066 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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